(1S)-7-Propan-2-yloxy-1,2,3,4-tetrahydronaphthalen-1-ol
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Overview
Description
(1S)-7-Propan-2-yloxy-1,2,3,4-tetrahydronaphthalen-1-ol is a chemical compound with a unique structure that includes a tetrahydronaphthalene core substituted with a propan-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-7-Propan-2-yloxy-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-tetralone and isopropanol.
Reaction Conditions: The key step involves the alkylation of 1-tetralone with isopropanol in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under anhydrous conditions.
Purification: The product is then purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reaction under controlled temperature and pressure conditions.
Continuous Flow Chemistry: Employing continuous flow chemistry techniques to enhance the efficiency and yield of the reaction.
Automated Purification Systems: Using automated systems for purification to ensure consistency and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S)-7-Propan-2-yloxy-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) to introduce different alkoxy groups.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: H₂ with Pd/C catalyst, lithium aluminum hydride (LiAlH₄).
Substitution: NaOMe or NaOEt in anhydrous ethanol.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Alkoxy-substituted derivatives.
Scientific Research Applications
(1S)-7-Propan-2-yloxy-1,2,3,4-tetrahydronaphthalen-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S)-7-Propan-2-yloxy-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
(1R)-7-Propan-2-yloxy-1,2,3,4-tetrahydronaphthalen-1-ol: A stereoisomer with different biological activity.
7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol: A structurally similar compound with a methoxy group instead of a propan-2-yloxy group.
Uniqueness
(1S)-7-Propan-2-yloxy-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to its specific stereochemistry and the presence of the propan-2-yloxy group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(1S)-7-propan-2-yloxy-1,2,3,4-tetrahydronaphthalen-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-9(2)15-11-7-6-10-4-3-5-13(14)12(10)8-11/h6-9,13-14H,3-5H2,1-2H3/t13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTQZBOYDYKIRP-ZDUSSCGKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=C(CCCC2O)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC2=C(CCC[C@@H]2O)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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